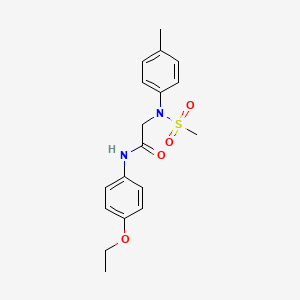
N~1~-(4-ethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(4-ethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EM-Glycine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EM-Glycine is a glycine transporter 1 (GlyT1) inhibitor, which means that it can increase the concentration of glycine in the brain, leading to various biochemical and physiological effects.
Mechanism of Action
EM-Glycine acts as a N~1~-(4-ethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitor, which means that it can increase the concentration of glycine in the brain. Glycine is an important neurotransmitter that plays a role in various physiological processes, including the regulation of NMDA receptors, which are involved in learning and memory. By increasing the concentration of glycine in the brain, EM-Glycine can enhance NMDA receptor function, leading to improved cognitive function.
Biochemical and Physiological Effects:
EM-Glycine has been shown to have various biochemical and physiological effects, including increased glycine concentration in the brain, enhanced NMDA receptor function, and improved cognitive function. EM-Glycine has also been shown to have neuroprotective effects and can reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
EM-Glycine has several advantages as a research tool, including its ability to selectively inhibit N~1~-(4-ethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, its neuroprotective effects, and its potential applications in drug discovery and development. However, there are also some limitations to using EM-Glycine in lab experiments, including its relatively low potency and selectivity compared to other N~1~-(4-ethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors.
Future Directions
There are several future directions for research on EM-Glycine, including:
1. Further studies to elucidate the mechanism of action of EM-Glycine and its effects on various neurotransmitter systems.
2. Development of more potent and selective N~1~-(4-ethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors based on the structure of EM-Glycine.
3. Clinical trials to investigate the potential therapeutic applications of EM-Glycine in various neurological disorders.
4. Studies to investigate the potential side effects of EM-Glycine and its long-term safety profile.
5. Development of new methods for delivering EM-Glycine to the brain, such as targeted drug delivery systems.
Scientific Research Applications
EM-Glycine has been extensively studied for its potential applications in drug discovery and development. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of various neurological disorders, including Alzheimer's disease and schizophrenia. EM-Glycine has also been shown to have antidepressant and anxiolytic effects in animal models.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-17-11-7-15(8-12-17)19-18(21)13-20(25(3,22)23)16-9-5-14(2)6-10-16/h5-12H,4,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXAFHVLRVWESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-benzyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3735758.png)
![2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]-N-cyclohexylacetamide](/img/structure/B3735766.png)
![3-(4-chlorophenyl)-6-[2-(4-morpholinyl)-2-oxoethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B3735772.png)
![N-(4-fluorophenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3735776.png)
![N-[4-(acetylamino)phenyl]-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3735787.png)
![2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide](/img/structure/B3735800.png)
![N-(2,4-dimethylphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3735804.png)
![N-cycloheptyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3735809.png)
![2-[(2-methoxyphenyl)amino]-8-methyl-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B3735812.png)
![2-anilino-8-(ethoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B3735816.png)
![N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3735845.png)
![5-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3735857.png)